![molecular formula C9H6ClNO B8264621 1-Chloroisoquinoline 2-oxide](/img/structure/B8264621.png)
1-Chloroisoquinoline 2-oxide
Overview
Description
1-Chloroisoquinoline 2-oxide is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloroisoquinoline 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinoline 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of 1-Alkynyl-3-Substituted Isoquinolines
An efficient copper-free Sonogashira coupling reaction utilizing 1-Chloroisoquinolines is instrumental in forming 1-alkynyl-3-substituted isoquinolines. This process demonstrates the utility of 1-Chloroisoquinoline 2-oxide in organic synthesis, particularly in the creation of complex isoquinoline structures (Prabakaran, Khan, & Jin, 2011).
2. Evaluation in Solvent Formation Kinetics
1-Chloroisoquinoline 2-oxide plays a role in understanding solvent formation kinetics and mechanisms, as evidenced in studies involving ultrasonic irradiations and the dielectric constants of solvents. This research contributes to the understanding of chemical reaction dynamics under varying conditions (Noori, Akhbari, Phuruangrat, & Costantino, 2017).
3. Chemical Carcinogenesis Models
In cancer research, 1-Chloroisoquinoline 2-oxide derivatives are used in models of carcinogenesis, such as in the study of oral cancer. These models help in evaluating molecular-targeted prevention and treatment strategies (Vitale-Cross et al., 2009).
4. Genotoxicity Testing
1-Chloroisoquinoline 2-oxide is used in genotoxicity assays due to its mutagenic and carcinogenic properties. It helps in understanding the dose-response relationship in various cell lines, contributing to the field of toxicology (Brüsehafer et al., 2015).
5. Spectroscopic Vibrational Analysis
Spectroscopic studies of 1-Chloroisoquinoline, including FT-IR and FT-Raman spectra, provide insights into the molecular structure and vibrational characteristics of this compound. This research is crucial for understanding the physical and chemical properties of 1-Chloroisoquinoline 2-oxide (Vidhya, Austine, & Arivazhagan, 2020).
6. Normal Coordinate Analysis
The normal coordinate analysis of 1-Chloroisoquinoline and related compounds, like 2-methyl-8-nitroquinoline, helps in understanding their vibrational properties. This analysis is significant in theoretical chemistry for predicting molecular behavior (Arivazhagan & Krishnakumar, 2005).
properties
IUPAC Name |
1-chloro-2-oxidoisoquinolin-2-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPVCZCHPTUNRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline 2-oxide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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